Introduction: The Strategic Importance of theTriazolo[1,5-a]pyridine Scaffold
Introduction: The Strategic Importance of theTriazolo[1,5-a]pyridine Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine
Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2]triazolo[1,5-a]pyridine framework is a nitrogen-rich heterocyclic system of significant interest in modern medicinal chemistry.[3][4] Its structure is recognized as a bioisosteric replacement for purines, allowing it to interact with biological targets typically addressed by purine-based structures, such as kinases.[5] This scaffold is a cornerstone in the design of novel therapeutics, demonstrating a wide spectrum of pharmacological activities, including potent enzyme inhibition.[6][7]
Within this versatile class of compounds, 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine (CAS 2172466-50-9) has emerged as a particularly valuable synthetic intermediate. Its strategic placement of a reactive amino group and a methyl substituent makes it a highly sought-after building block for constructing complex, high-value molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its pivotal role in the development of targeted therapies, designed for researchers and professionals in the field of drug discovery.
Core Physicochemical and Structural Properties
7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine is a stable organic compound typically supplied as a solid. Its core structure consists of a pyridine ring fused with a 1,2,4-triazole ring, featuring a methyl group at position 7 and an amine at position 6. This specific substitution pattern is critical to its utility in subsequent synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 2172466-50-9 | [2][8][9] |
| Molecular Formula | C₇H₈N₄ | [10] |
| Molecular Weight | 148.17 g/mol | [11] |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity (Typical) | >98% | |
| InChI Key | IGKDOJNYCDGKOZ-UHFFFAOYSA-N |
Spectroscopic Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra are proprietary, the expected data based on the known structure are summarized below.[12]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a distinct singlet for the triazole proton, a singlet for the methyl group (typically ~2.5 ppm), and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for the seven distinct carbon atoms, including those in the fused aromatic rings and the methyl group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (~3300-3400 cm⁻¹), C-H stretching from the aromatic and methyl groups, and C=N/C=C stretching vibrations within the heterocyclic core (~1500-1650 cm⁻¹). |
| Mass Spec. (MS) | A molecular ion peak (M+) corresponding to the exact mass of C₇H₈N₄. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
Synthesis and Purification Protocol
The synthesis of the[1][2]triazolo[1,5-a]pyridine scaffold generally proceeds from a substituted 2-aminopyridine precursor.[1][13] The following protocol describes a plausible and efficient route for the laboratory-scale synthesis of the title compound.
Causality of Experimental Design
The chosen pathway involves a two-step process: initial formation of an N-amino pyridinium salt followed by an oxidative cyclization. This approach is favored for its reliability and the commercial availability of the starting materials. Hydroxylamine-O-sulfonic acid is an effective aminating agent for N-heterocycles. The subsequent cyclization with a one-carbon source like formic acid, followed by oxidative ring closure, is a common strategy to form the fused triazole ring.[1]
Workflow for Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine
Caption: Synthetic workflow for 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine.
Step-by-Step Methodology
-
Amination of Pyridine Ring:
-
To a solution of 2,6-diamino-3-methylpyridine (1.0 eq) in ethanol, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude N-amino pyridinium salt intermediate.
-
-
Cyclization and Aromatization:
-
Add formic acid (as both reagent and solvent) to the crude intermediate from the previous step.
-
Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the acidic reaction mixture over crushed ice and basify to pH > 8 using a saturated solution of sodium bicarbonate or aqueous ammonia.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product as a pale-yellow to yellow-brown solid.
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Chemical Reactivity & Application in Drug Development
The primary synthetic value of 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine lies in the nucleophilicity of its C6-amino group. This functionality serves as a key handle for introducing the triazolopyridine scaffold into larger molecules via cross-coupling reactions.
Case Study: Synthesis of AZD7648, a DNA-PK Inhibitor
A prominent example of its application is in the synthesis of AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[14][15] In this synthesis, the title compound is coupled with a substituted chloropyrimidine core via a palladium-catalyzed Buchwald-Hartwig amination reaction.[16]
-
Rationale for Buchwald-Hartwig Coupling: This reaction is one of the most powerful methods for forming C-N bonds, particularly for coupling amines to aryl halides. It operates under relatively mild conditions and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis. The choice of a specific palladium catalyst and ligand (e.g., a biarylphosphine ligand) is crucial for achieving high yield and preventing side reactions.
Caption: Key Buchwald-Hartwig coupling step in the synthesis of AZD7648.
The "Magic Methyl" Effect
In the development of AZD7648, the presence of the C7-methyl group on the triazolopyridine ring was found to be critical for potency.[14] The addition of this methyl group led to a greater than tenfold increase in biochemical potency.[14] This phenomenon, often termed the "magic methyl" effect, is attributed to the methyl group's ability to favorably influence the molecule's conformation for optimal binding within the target's hydrophobic pocket and to reduce the entropic penalty upon binding.[14][16]
Conclusion
7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine is more than a simple heterocyclic amine; it is a highly engineered building block for modern drug discovery. Its physicochemical properties, well-defined reactivity, and the inherent biological relevance of its core scaffold make it an invaluable tool for medicinal chemists. The strategic insights gained from its application, such as the profound impact of the "magic methyl" group on kinase inhibition, underscore the importance of nuanced structural modifications in rational drug design. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in the synthesis of next-generation therapeutics.
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